Bench-Top Stability Advantage of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile Over Free 4-Cyanophenylboronic Acid
The target compound, as a member of the 1,3,6,2-dioxazaborocane (DABO) class, exhibits markedly superior bench-top stability compared to its corresponding free boronic acid. While 4-cyanophenylboronic acid is prone to oxidation and protodeboronation upon exposure to air, leading to rapid decomposition and unreliable reaction outcomes, DABO boronates can be stored for extended periods at room temperature with no noticeable degradation [1]. This class-level advantage translates directly to the 4-cyanophenyl derivative, ensuring consistent performance in cross-coupling reactions without the need for inert atmosphere handling.
| Evidence Dimension | Storage stability under ambient air |
|---|---|
| Target Compound Data | No detectable degradation by 1H NMR after extended storage at room temperature (class-level data for DABO boronates) |
| Comparator Or Baseline | 4-Cyanophenylboronic acid (free acid): rapid decomposition under air; requires storage under inert gas and low temperature |
| Quantified Difference | Qualitative: indefinite room temperature stability vs. days/hours of stability under inert atmosphere |
| Conditions | Bench-top storage, 20–25 °C, exposure to ambient atmosphere |
Why This Matters
Enables streamlined procurement and inventory management; reduces waste and experimental failure from reagent decomposition.
- [1] Reilly, M. K.; Rychnovsky, S. D. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett 2011, 2011 (16), 2392–2396. View Source
